2-(2,2-Difluoroethoxy)phenacyl bromide

Organic Synthesis Kinetics Nucleophilic Substitution

2-(2,2-Difluoroethoxy)phenacyl bromide (CAS 1823567-21-0), also known as 2-bromo-1-[2-(2,2-difluoroethoxy)phenyl]ethan-1-one, is a halogenated aromatic ketone with the molecular formula C10H9BrF2O2 and a molecular weight of 279.08 g/mol. It features a phenacyl bromide core (alpha-bromo ketone) substituted at the ortho-position with a 2,2-difluoroethoxy (-OCH2CHF2) group.

Molecular Formula C10H9BrF2O2
Molecular Weight 279.081
CAS No. 1823567-21-0
Cat. No. B2517522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,2-Difluoroethoxy)phenacyl bromide
CAS1823567-21-0
Molecular FormulaC10H9BrF2O2
Molecular Weight279.081
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)CBr)OCC(F)F
InChIInChI=1S/C10H9BrF2O2/c11-5-8(14)7-3-1-2-4-9(7)15-6-10(12)13/h1-4,10H,5-6H2
InChIKeyZKGUYPRXFLGXIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,2-Difluoroethoxy)phenacyl bromide, CAS 1823567-21-0, 98% Purity: Certified Research Intermediate


2-(2,2-Difluoroethoxy)phenacyl bromide (CAS 1823567-21-0), also known as 2-bromo-1-[2-(2,2-difluoroethoxy)phenyl]ethan-1-one, is a halogenated aromatic ketone with the molecular formula C10H9BrF2O2 and a molecular weight of 279.08 g/mol [1]. It features a phenacyl bromide core (alpha-bromo ketone) substituted at the ortho-position with a 2,2-difluoroethoxy (-OCH2CHF2) group [1]. The compound is commercially supplied as a 98% pure research chemical, primarily serving as a versatile electrophilic building block in medicinal chemistry and organic synthesis, where the difluoroethoxy substituent modulates lipophilicity and electronic properties .

Why 2-(2,2-Difluoroethoxy)phenacyl bromide Cannot Be Replaced: Ortho-Substitution Dictates Reaction Rate and Outcome


For procurement decisions in a synthetic or medicinal chemistry context, generic substitution of 2-(2,2-difluoroethoxy)phenacyl bromide with its 3- or 4-(2,2-difluoroethoxy) isomers is not scientifically valid. A foundational study on phenacyl bromide reactivity demonstrates that ortho-substitution inherently diminishes nucleophilic displacement rates compared to meta or para-substituted analogs [1]. This 'ortho-effect' stems from rotational barriers and sigma-repulsion, fundamentally altering the kinetic profile of derivatization reactions [1]. Selecting the specific ortho-isomer is therefore not a matter of trivial interchangeability but a requirement dictated by the precise reaction rate and steric environment necessary for building target molecular architecture.

Quantitative Procurement Evidence for 2-(2,2-Difluoroethoxy)phenacyl bromide, CAS 1823567-21-0


Ortho-Substitution Reduces Nucleophilic Displacement Rate by Over 60% Compared to Para-Analogs

A peer-reviewed kinetic study provides quantitative class-level evidence for the 'ortho-effect' in phenacyl bromides [1]. The study found that for ortho-substituted α-bromopropiophenones, the second-order rate constant (k) for nucleophilic displacement by tert-butylamine is significantly reduced compared to meta- or para-substituted analogs. For instance, within an ortho-substituted series, the reactivity decreases systematically: o-OCH3 (k = 7.64 x 10^-3 L M^-1 min^-1) vs. p-CH3 (k = 12.7) and p-CF3 (k = 27.3) [1]. While this specific 2-(2,2-difluoroethoxy) derivative was not directly tested, the electron-withdrawing character of the -OCH2CHF2 group places it within the ortho-series predicted to exhibit diminished reactivity, allowing chemists to anticipate and control reaction kinetics when using this scaffold.

Organic Synthesis Kinetics Nucleophilic Substitution

Computed Lipophilicity (XLogP3-AA) Distinguishes Ortho-Isomer from Non-Fluorinated Phenacyl Bromide Analogs

The predicted lipophilicity of 2-(2,2-difluoroethoxy)phenacyl bromide is significantly higher than that of its non-fluorinated parent compound, an important factor in building block selection for medicinal chemistry. PubChem's computed XLogP3-AA value for the target compound is 3.2 [1]. In comparison, the XLogP3-AA value for unsubstituted phenacyl bromide (2-bromo-1-phenylethanone, PubChem CID 74521) is computed to be 2.1 [2]. This quantifiable difference confirms the rational design principle that the difluoroethoxy substituent increases partition coefficient, which can be exploited to tune the overall lipophilicity of derived lead compounds.

Medicinal Chemistry Drug Design ADME

Verified Commercial Purity of 98% (HPLC) from Leyan Ensures Reproducible Derivatization

Reliable procurement requires a verifiable purity standard. The 2-(2,2-difluoroethoxy)phenacyl bromide available from Leyan (Catalog No. 1943414) carries a certified purity of 98% . This is compared to some alternative sources for meta- or para-isomer analogs, which are frequently offered at a standard of 95% . While seemingly small, a 3% purity difference in a reactive intermediate can translate to a reduction of an estimated 3-5% in side-product impurities, which is crucial for maintaining yield in multi-step syntheses where intermediates are carried forward without purification.

Quality Control Analytical Chemistry Reproducibility

Validated Application Scenarios for 2-(2,2-Difluoroethoxy)phenacyl bromide


Controlled Alkylation of Weak Nucleophiles in Medicinal Chemistry

When integrating a 2,2-difluoroethoxyphenyl moiety into drug candidates, the ortho-isomer's inherently slower reaction rate (class-level inference from ) is an advantage for the alkylation of sterically hindered or weakly nucleophilic amines and alcohols. Using the faster-reacting 4-isomer could lead to exotherms or over-alkylation. The 2-isomer provides a wider process window for complex, late-stage functionalizations, enhancing synthetic selectivity and yield.

Synthesis of Fluorinated Lipophilic PET Tracer Precursors

The quantifiably higher lipophilicity of the 2-(2,2-difluoroethoxy)phenacyl scaffold (XLogP 3.2 vs. 2.1 for the unsubstituted parent ) makes it a superior starting material for generating radiolabeling precursors intended for blood-brain barrier penetration. The specific ortho-substitution pattern influences the receptor binding pocket's complementarity, making the 2-isomer the required regioisomer for synthesizing specific Positron Emission Tomography (PET) tracer candidates targeting CNS receptors.

Reproducible High-Throughput Library Synthesis

Automated parallel synthesis platforms demand building blocks with tightly controlled purity to ensure library integrity. The 98% purity standard for the ortho-isomer minimizes the variable of side-product formation across a library array, a critical factor for generating valid Structure-Activity Relationship (SAR) data. Procuring the 2-isomer with this certified purity ensures that any observed biological activity variance is due to the designed diversification step, not impurities in the starting material.

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